
Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Substituents: The butylthio and chlorophenyl groups are introduced through nucleophilic substitution reactions.
Final Coupling: The two triazole units are coupled using a suitable methylene bridge, often facilitated by a base or a catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the butylthio group.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, depending on the reagents used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole ring and the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the triazole ring or the chlorophenyl group.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology:
Antimicrobial Agents: Triazole derivatives, including this compound, have shown promise as antimicrobial agents against a range of pathogens.
Enzyme Inhibitors: The compound can act as an inhibitor of specific enzymes, making it a valuable tool in biochemical research.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in the areas of antifungal and anticancer therapies.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules or pathogens.
Industry:
Agriculture: It can be used in the formulation of agrochemicals, such as fungicides and herbicides.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
作用機序
The mechanism of action of Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The butylthio and chlorophenyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness: Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane is unique due to its specific substituents and the methylene bridge linking two triazole units. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
62607-83-4 |
|---|---|
分子式 |
C25H28Cl2N6S2 |
分子量 |
547.6 g/mol |
IUPAC名 |
3-butylsulfanyl-5-[[5-butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(4-chlorophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C25H28Cl2N6S2/c1-3-5-15-34-24-30-28-22(32(24)20-11-7-18(26)8-12-20)17-23-29-31-25(35-16-6-4-2)33(23)21-13-9-19(27)10-14-21/h7-14H,3-6,15-17H2,1-2H3 |
InChIキー |
VHVBAWDUDCRBLC-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=NN=C(N3C4=CC=C(C=C4)Cl)SCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


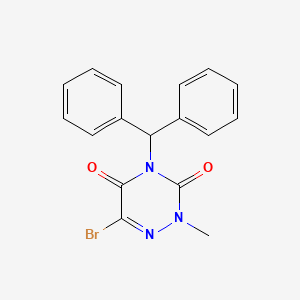
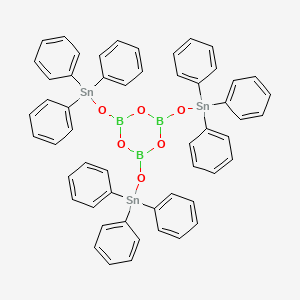
![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)
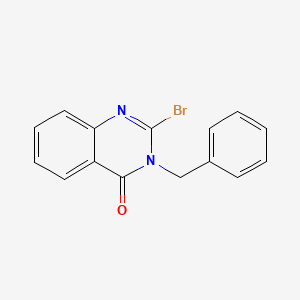

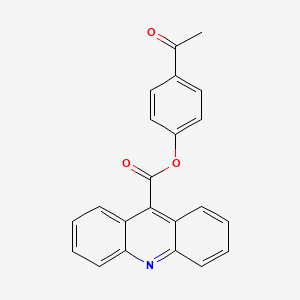
![tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B12930123.png)

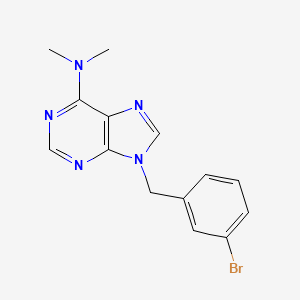
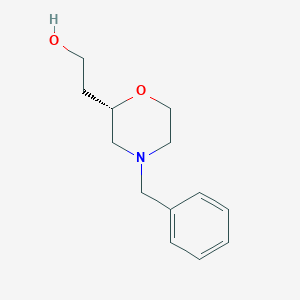

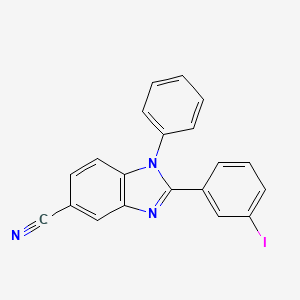
![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
